molecular formula C12H12Cl2N2O3 B012584 5-Benzofuranamine, N,N-bis(2-chloroethyl)-2-nitro- CAS No. 109143-16-0

5-Benzofuranamine, N,N-bis(2-chloroethyl)-2-nitro-

Cat. No. B012584
M. Wt: 303.14 g/mol
InChI Key: BZEOVBSNYZFICF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Benzofuranamine, N,N-bis(2-chloroethyl)-2-nitro- is a chemical compound that belongs to the group of nitrogen mustard compounds. It is a synthetic compound that has been extensively studied for its potential use in cancer treatment.

Mechanism Of Action

The mechanism of action of 5-Benzofuranamine, N,N-bis(2-chloroethyl)-2-nitro- involves the formation of DNA adducts, which interfere with DNA replication and transcription. The compound binds to the nitrogen atoms of the DNA bases, leading to the formation of intrastrand and interstrand crosslinks. These crosslinks prevent the separation of DNA strands, which inhibits DNA replication and transcription, ultimately leading to cell death.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-Benzofuranamine, N,N-bis(2-chloroethyl)-2-nitro- are primarily related to its cytotoxic activity. The compound induces apoptosis in cancer cells by activating caspase enzymes, which are responsible for the breakdown of cellular components. Additionally, the compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription.

Advantages And Limitations For Lab Experiments

One of the major advantages of 5-Benzofuranamine, N,N-bis(2-chloroethyl)-2-nitro- is its potent cytotoxic activity against a wide range of cancer cell lines. This makes it an attractive candidate for further development as a cancer treatment. However, the compound also has several limitations for lab experiments, including its low solubility in water and its potential toxicity to normal cells.

Future Directions

Despite the promising results obtained from preclinical studies, further research is needed to fully understand the potential of 5-Benzofuranamine, N,N-bis(2-chloroethyl)-2-nitro- as a cancer treatment. Some of the future directions that could be explored include:
1. Development of more efficient synthesis methods to improve the yield and purity of the compound.
2. Investigation of the compound's potential as a combination therapy with other cancer treatments.
3. Exploration of the compound's potential for targeted drug delivery to cancer cells.
4. Investigation of the compound's potential for the treatment of other diseases, such as autoimmune disorders.
5. Development of more effective formulations of the compound to improve its solubility and reduce its toxicity to normal cells.
In conclusion, 5-Benzofuranamine, N,N-bis(2-chloroethyl)-2-nitro- is a synthetic compound that has shown promising results for its potential use in cancer treatment. Its potent cytotoxic activity and mechanism of action make it an attractive candidate for further development. However, further research is needed to fully understand its potential and overcome its limitations.

Synthesis Methods

The synthesis of 5-Benzofuranamine, N,N-bis(2-chloroethyl)-2-nitro- involves the reaction of 5-Benzofuranamine with 2-chloroethyl nitrate in the presence of a catalyst. The reaction proceeds in a two-step process, with the first step involving the formation of an intermediate, which then undergoes nitration to form the final product.

Scientific Research Applications

5-Benzofuranamine, N,N-bis(2-chloroethyl)-2-nitro- has been extensively studied for its potential use in cancer treatment. It belongs to the group of nitrogen mustard compounds, which are known for their ability to inhibit cell division and induce apoptosis in cancer cells. Several studies have shown that 5-Benzofuranamine, N,N-bis(2-chloroethyl)-2-nitro- exhibits potent cytotoxic activity against a wide range of cancer cell lines, including breast, lung, and colon cancer.

properties

CAS RN

109143-16-0

Product Name

5-Benzofuranamine, N,N-bis(2-chloroethyl)-2-nitro-

Molecular Formula

C12H12Cl2N2O3

Molecular Weight

303.14 g/mol

IUPAC Name

N,N-bis(2-chloroethyl)-2-nitro-1-benzofuran-5-amine

InChI

InChI=1S/C12H12Cl2N2O3/c13-3-5-15(6-4-14)10-1-2-11-9(7-10)8-12(19-11)16(17)18/h1-2,7-8H,3-6H2

InChI Key

BZEOVBSNYZFICF-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1N(CCCl)CCCl)C=C(O2)[N+](=O)[O-]

Canonical SMILES

C1=CC2=C(C=C1N(CCCl)CCCl)C=C(O2)[N+](=O)[O-]

Other CAS RN

109143-16-0

synonyms

5-(BIS(2-CHLOROETHYL)AMINO)-2-NITROBENZOFURAN

Origin of Product

United States

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